2-(Tetrahydrofuran-2-yl)ethanol
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Overview
Description
2-(Tetrahydrofuran-2-yl)ethanol is an organic compound with the molecular formula C6H12O2. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is known for its stability under standard conditions and its versatility in chemical synthesis and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is an important raw material for the preparation of furan-based compounds .
Mode of Action
The mode of action of 2-(Tetrahydrofuran-2-yl)ethanol involves its conversion to 2-methyl tetrahydrofuran (2-MTHF) through a process of ring-opening and ring-closing . This process is facilitated by a catalyst, Ag–CeOx/MCM-41, synthesized by the impregnation method . The presence of the Ce4+/Ce3+ redox pair and Ag NPs (Ag0) on the surface of the Ag–CeOx/MCM-41 catalyst is crucial for this transformation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of 2-MTHF from furfural derivatives . The selective oxidation of this compound to 2-MTHF is a key step in these pathways .
Pharmacokinetics
It’s known that this compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
The result of the action of this compound is the production of 2-MTHF . This compound has various applications, including use as a biomass fuel additive, a green solvent, and an organic intermediate . In terms of drug synthesis, it can also be used as a chemical intermediate .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . The reaction conditions for the conversion of this compound to 2-MTHF were found to be optimal at 150 °C and 4 MPa O2 pressure . The compound should be stored in a cool, dry place, away from light for stability .
Biochemical Analysis
Biochemical Properties
It is known to be a stable compound under normal conditions . It is soluble in water and can mix with various organic solvents .
Temporal Effects in Laboratory Settings
2-(Tetrahydrofuran-2-yl)ethanol is known to be stable under normal conditions . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tetrahydrofuran-2-yl)ethanol can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-(Tetrahydrofuran-2-yl)acetaldehyde using palladium on activated charcoal as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furfural derivatives. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(Tetrahydrofuran-2-yl)acetaldehyde.
Reduction: It can be reduced to form 2-(Tetrahydrofuran-2-yl)methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: 2-(Tetrahydrofuran-2-yl)acetaldehyde.
Reduction: 2-(Tetrahydrofuran-2-yl)methanol.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of polymers, dyes, and surfactants.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofurfuryl alcohol: Similar in structure but lacks the ethyl group.
2-(Tetrahydrofuran-2-yl)methanol: Similar but with a methanol group instead of an ethanol group.
2-(Tetrahydrofuran-2-yl)acetaldehyde: Similar but with an aldehyde group instead of an alcohol group.
Uniqueness
2-(Tetrahydrofuran-2-yl)ethanol is unique due to its combination of a tetrahydrofuran ring and an ethanol group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-(oxolan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAJYRVEBULFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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